N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with a 2-(4-nitrophenyl)acetamide moiety. The 4-methylphenyl substituent contributes steric bulk and moderate hydrophobicity, which may affect solubility and membrane permeability .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-2-6-15(7-3-13)25-19-17(11-22-25)20(28)24(12-21-19)23-18(27)10-14-4-8-16(9-5-14)26(29)30/h2-9,11-12H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMWTOGJMPJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methylphenyl and 4-nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s biological activity suggests potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrazolo[3,4-d]pyrimidin-4-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()
- Pyrazolo Substituent : 4-Fluorophenyl (electron-withdrawing fluorine atom).
- Acetamide Substituent : 2-Methoxyphenyl (electron-donating methoxy group).
- Key Differences : The fluorine atom increases lipophilicity and metabolic stability compared to the target compound’s 4-methylphenyl group. The 2-methoxy group may enhance hydrogen bonding but reduce steric bulk relative to the 4-nitrophenyl group .
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide ()
- Pyrazolo Substituent : 4-Fluorophenyl with an additional 3-methylpyrazole moiety.
- Acetamide Substituent: 4-Isopropylphenoxy (bulky, hydrophobic group).
- The methylpyrazole extension may alter pharmacokinetics by increasing molecular weight and rigidity .
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()
- Pyrazolo Substituent : 4-Fluorophenyl.
- Acetamide Substituent : Benzyl (aromatic, lipophilic group).
Substituent Effects on Physicochemical Properties
Notes:
- The target’s 4-nitrophenyl group lowers solubility due to hydrophobicity but increases electrophilicity, which may enhance covalent interactions in biological targets.
- Fluorine substituents () improve metabolic stability by resisting oxidative degradation.
- Bulky groups (e.g., isopropylphenoxy in ) reduce solubility but may improve target specificity .
Biological Activity
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step organic reactions that introduce various substituents to enhance biological activity. The key steps include:
- Preparation of the pyrazolo[3,4-d]pyrimidine core .
- Introduction of the 4-methylphenyl and 4-nitrophenyl groups .
- Optimization of reaction conditions for yield and purity .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. The compound's unique substituents may enhance its binding affinity to CDK2 and other molecular targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | CDK2 inhibition |
| HCT-116 (Colon) | 15.0 | CDK2 inhibition |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis through various biochemical pathways.
Other Biological Activities
In addition to its anticancer potential, the compound may exhibit other biological activities:
- Anti-inflammatory Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties by inhibiting key mediators like NF-κB and cytokines.
- Enzyme Inhibition : It may also interfere with other enzymes involved in cancer progression and inflammation.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
